7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has been the subject of scientific research due to its potential application in the field of medicine. This compound is known for its unique chemical structure and has been synthesized through a specific method.5]decan-6-one.
Mechanism of Action
The mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its anti-inflammatory and analgesic properties. This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have an inhibitory effect on the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique chemical structure and potential application in the field of medicine. However, the limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents. This can make it difficult to study the compound in certain experimental conditions.
Future Directions
There are several future directions for the study of 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to study its potential application in the treatment of inflammatory conditions such as arthritis and other autoimmune diseases. Another direction is to study its potential application in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Synthesis Methods
The synthesis method of 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2,3-dimethoxybenzaldehyde, 3-pyridinecarboxylic acid, and 1,4-diazabicyclo[2.2.2]octane in the presence of a catalyst. The reaction takes place in a solvent under specific conditions of temperature and pressure. The resulting product is purified through a series of techniques such as column chromatography and recrystallization.
Scientific Research Applications
7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been the subject of scientific research due to its potential application in the field of medicine. This compound has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have an inhibitory effect on certain enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
7-[(2,3-dimethoxyphenyl)methyl]-2-(pyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-29-19-8-3-6-18(20(19)30-2)15-25-12-5-9-23(22(25)28)10-13-26(16-23)21(27)17-7-4-11-24-14-17/h3-4,6-8,11,14H,5,9-10,12-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSBPGRTNROTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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